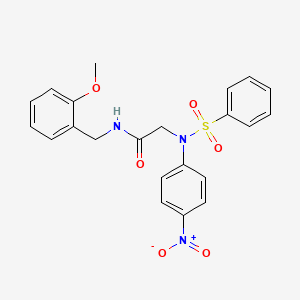![molecular formula C16H14BrN3O5S B3930356 3-bromo-4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930356.png)
3-bromo-4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
Vue d'ensemble
Description
3-bromo-4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that belongs to the class of carbonothioyl compounds. It has a molecular formula of C16H14BrN3O5S and a molecular weight of 466.3 g/mol. This compound has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-bromo-4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been found to have anti-inflammatory activity, which may help to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-bromo-4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound to avoid exposure to its toxic effects.
Orientations Futures
There are several future directions for research on 3-bromo-4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide. One area of research is to further investigate its mechanism of action and identify the specific enzymes that it targets. This information could be used to develop more targeted cancer drugs that are more effective and have fewer side effects. Another area of research is to explore the potential applications of this compound in other fields, such as agriculture and environmental science. Overall, this compound is a promising compound with a wide range of potential applications, and further research is needed to fully explore its potential.
Applications De Recherche Scientifique
3-bromo-4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as a cancer drug.
Propriétés
IUPAC Name |
3-bromo-4-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O5S/c1-24-13-6-3-9(7-11(13)17)15(21)19-16(26)18-12-5-4-10(20(22)23)8-14(12)25-2/h3-8H,1-2H3,(H2,18,19,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXLCUQCLZXHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,5-dichloro-4-methoxybenzamide](/img/structure/B3930277.png)
![10-butyryl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930279.png)


![3-chloro-N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3930310.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930324.png)
![6,7-dimethoxy-2-[(2-methylphenoxy)acetyl]-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3930327.png)


![N-[4-(cyanomethyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B3930342.png)
![3-[4-(4-acetylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3930345.png)
![butyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3930362.png)
![N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide](/img/structure/B3930374.png)
![7-benzoyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930375.png)